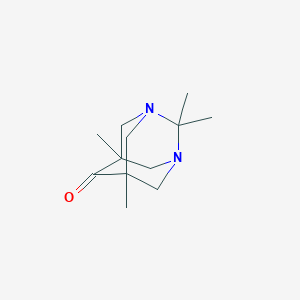
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a bicyclic compound that belongs to the class of azabicycloalkanes and has a unique structure that makes it an interesting subject of study. In
Mecanismo De Acción
The mechanism of action of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- is not fully understood. However, it is known to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can improve memory and learning. It is also believed to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve memory and learning, reduce anxiety, and have antitumor effects. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in memory and learning. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity, which can be a concern when working with animals or cells in vitro.
Direcciones Futuras
There are several future directions for research on 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl-. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease. Another direction is to explore its antitumor effects and its potential use in cancer therapy. Additionally, further studies can be conducted to understand its mechanism of action and to identify any potential side effects or toxicity concerns. Overall, 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- is a promising compound that has the potential to contribute to the development of new therapies and treatments in various fields.
Métodos De Síntesis
The synthesis of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- can be achieved through several methods. One of the commonly used methods is the reaction of 2,5-dimethyl-2,5-hexanediol with phosgene to form 2,5-dimethyl-2,5-hexanediylidene bis(carbamate). This compound is then reacted with sodium azide to form the desired compound. Other methods include the reaction of 2,5-dimethyl-2,5-hexanediol with phosgene and ammonia, or the reaction of 2,5-dimethyl-2,5-hexanediol with phosgene and methylamine.
Aplicaciones Científicas De Investigación
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. It has also been studied for its potential use as an antitumor agent, due to its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
108790-76-7 |
|---|---|
Nombre del producto |
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- |
Fórmula molecular |
C12H20N2O |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
2,2,5,7-tetramethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C12H20N2O/c1-10(2)13-5-11(3)6-14(10)8-12(4,7-13)9(11)15/h5-8H2,1-4H3 |
Clave InChI |
ZSYSVGAURGYYKV-UHFFFAOYSA-N |
SMILES |
CC1(N2CC3(CN1CC(C2)(C3=O)C)C)C |
SMILES canónico |
CC1(N2CC3(CN1CC(C2)(C3=O)C)C)C |
Otros números CAS |
108790-76-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



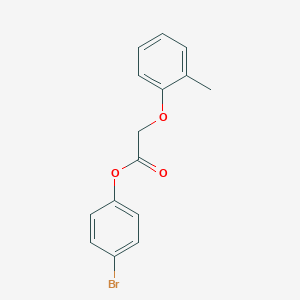
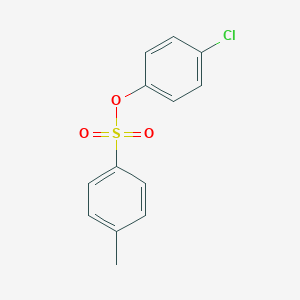
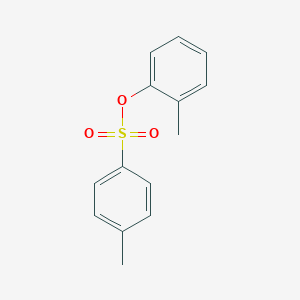
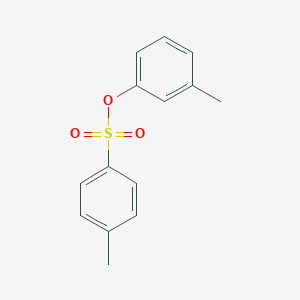
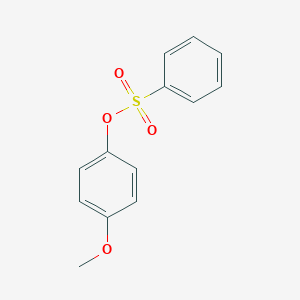
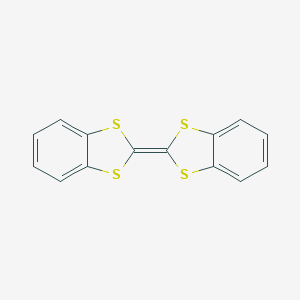
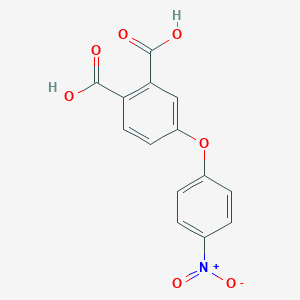
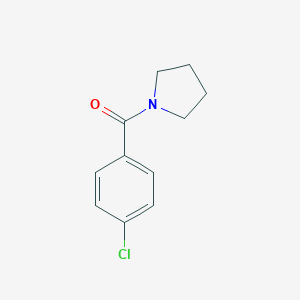
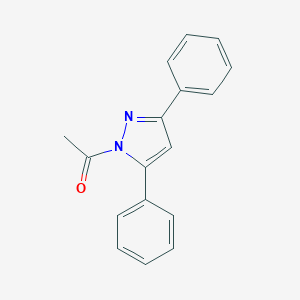
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
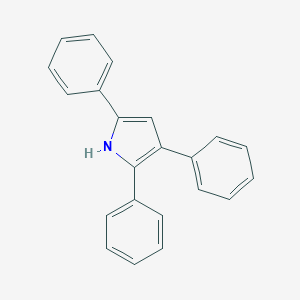
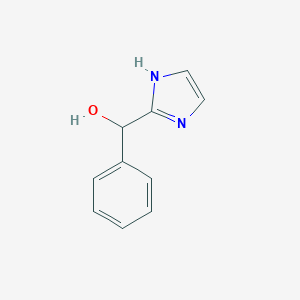
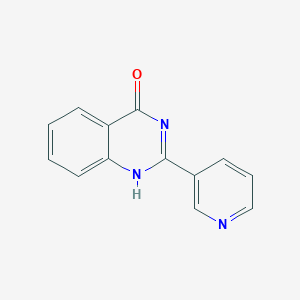
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)